3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazolidinone ring under acidic conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to other sulfur-containing heterocycles.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to its antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as:
- 2-[(2-Chlorophenyl)methylideneamino]-1,3-thiazolidin-4-one
- 3-[(4-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one These compounds share structural similarities but may differ in their biological activities and applications. The unique combination of the chlorophenyl and thiazolidinone moieties in 3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one contributes to its distinct properties and potential uses.
Properties
CAS No. |
35554-89-3 |
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Molecular Formula |
C10H7ClN2OS2 |
Molecular Weight |
270.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H7ClN2OS2/c11-8-4-2-1-3-7(8)5-12-13-9(14)6-16-10(13)15/h1-5H,6H2 |
InChI Key |
KAQQUTMMRWRQSO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)N=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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